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Technical Support Center: PSAM/PSEM System
Welcome to the technical support center for the Pharmacologically Selective Actuator Module

(PSAM) and Pharmacologically Selective Effector Molecule (PSEM) system. This guide

provides troubleshooting advice and answers to frequently asked questions regarding the use

of inhibitory PSAMs, with a focus on the unexpected neuronal activation observed with PSAM⁴-

GlyR and its agonists like PSEM308 and uPSEM⁷⁹².

Frequently Asked Questions (FAQs)
Q1: What is the intended function of inhibitory PSAMs like PSAM⁴-GlyR?

A1: Inhibitory PSAMs, such as PSAM⁴-GlyR, are engineered ligand-gated ion channels

designed for the selective silencing of neuronal activity.[1][2] PSAM⁴-GlyR is a chimeric protein

that combines a modified ligand-binding domain from the α7 nicotinic acetylcholine receptor

with the chloride-permeable ion pore of the glycine receptor.[1][3] When activated by a specific

Pharmacologically Selective Effector Molecule (PSEM), like PSEM308 or the ultrapotent

uPSEM⁷⁹², the channel opens, allowing chloride ions to flow into the neuron.[2] In principle, this

influx of negative ions should hyperpolarize the neuron or produce a shunting effect, thereby

reducing its excitability and inhibiting action potential firing.[1][4]

Q2: We are observing neuronal activation (e.g., increased c-fos expression, increased firing

rate) after applying PSEM308/uPSEM⁷⁹² to neurons expressing the "inhibitory" PSAM⁴-GlyR. Is

this expected?
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A2: No, this is not the intended effect, but it is a documented phenomenon in certain neuronal

populations.[3][5] Research has shown that in specific cell types, such as dopamine D1

receptor-expressing medium spiny neurons (D1-MSNs) in the ventral striatum, the activation of

PSAM⁴-GlyR can lead to paradoxical excitation.[3][6] This highlights the critical need to validate

the inhibitory action of this system in your specific cell type of interest before proceeding with

behavioral experiments.[3][6]

Q3: What is the underlying mechanism for this unexpected neuronal activation?

A3: The paradoxical excitation is primarily due to the neuron's intracellular chloride

concentration and the resulting chloride reversal potential (ECl).[3][5] The inhibitory effect of

PSAM⁴-GlyR relies on the influx of chloride ions causing hyperpolarization or shunting

inhibition.[4] However, if the intracellular chloride concentration is high, the ECl can become

more depolarized than the neuron's resting membrane potential. In this scenario, opening the

PSAM⁴-GlyR chloride channel will lead to an efflux of chloride ions, causing depolarization and

subsequent neuronal activation.[3] Furthermore, activation of PSAM⁴-GlyR can also reduce the

efficacy of GABAergic inhibition, further contributing to a state of hyperexcitability.[3]

Q4: In which cell types has this paradoxical excitation been observed?

A4: This phenomenon has been thoroughly documented in dopamine D1 receptor-expressing

medium spiny neurons (D1-MSNs) of the ventral striatum.[3] However, it is plausible that other

neuronal types with a similarly high intracellular chloride concentration could exhibit the same

response.[3][6] Therefore, it is crucial to perform validation experiments in your specific

neuronal population.

Q5: Are there alternative inhibitory chemogenetic systems that might avoid this issue?

A5: While other inhibitory chemogenetic systems exist, such as those based on G-protein

coupled receptors (GPCRs) like DREADDs (Designer Receptors Exclusively Activated by

Designer Drugs), they operate through different mechanisms. For instance, the hM4Di

DREADD couples to Gi/o pathways to silence neuronal activity. However, all chemogenetic

tools have their own potential for off-target effects and require careful validation.[6] If sticking

with the PSAM/PSEM system, thorough validation in the target cell type is the most critical

step.
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Troubleshooting Guide
If you are observing unexpected neuronal activation with your inhibitory PSAM⁴-GlyR system,

follow these troubleshooting steps:

Step 1: Validate the Effect of PSAM⁴-GlyR Activation in Your Target Neurons

Problem: The primary assumption that PSAM⁴-GlyR is inhibitory in your cell type of interest

may be incorrect.

Solution: Perform in vitro electrophysiological recordings on neurons expressing PSAM⁴-

GlyR.

Use whole-cell patch-clamp to directly measure the reversal potential of the PSEM-

activated current. This will definitively determine if the current is hyperpolarizing or

depolarizing.

Use cell-attached recordings to monitor action potential firing before and after PSEM

application to see the net effect on neuronal excitability.[3]

Expected Outcome: These experiments will confirm whether PSAM⁴-GlyR activation is

inhibitory or excitatory in your specific neuronal population.

Step 2: Assess Neuronal Activation Using an Independent Marker

Problem: The method used to assess neuronal activation might be artifactual.

Solution: Use an activity-dependent marker like c-fos immunohistochemistry to assess

neuronal activation in vivo.

Compare c-fos expression in PSAM⁴-GlyR-expressing neurons versus non-transduced

neighboring cells in both PSEM-treated and vehicle-treated animals.[3]

Expected Outcome: An increase in the percentage of PSAM⁴-GlyR-positive cells that are

also c-fos-positive following PSEM administration would confirm paradoxical excitation in

vivo.[3]

Step 3: Review PSEM Specificity and Dose
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Problem: The PSEM agonist may have off-target effects at the concentration used.

Solution:

Review the literature for validated dose-response curves for your specific PSEM (e.g.,

uPSEM⁷⁹²).[3]

Perform control experiments in animals not expressing the PSAM receptor to ensure the

PSEM itself does not cause neuronal activation at the administered dose.

Expected Outcome: This will help rule out off-target effects of the PSEM ligand as the cause

of the observed excitation.

Quantitative Data Summary
The following tables summarize key quantitative data from a study by Gantz et al. (2021) that

investigated the paradoxical excitation of D1-MSNs by PSAM⁴-GlyR.

Table 1: In Vivo Neuronal Activation Measured by c-fos Expression

Cell Type Treatment
% of Transduced Cells
Expressing c-fos (Mean ±
SEM)

D1-MSNs expressing PSAM⁴-

GlyR
Vehicle 1.8 ± 0.6

D1-MSNs expressing PSAM⁴-

GlyR
uPSEM⁷⁹² (0.1 mg/kg, i.p.) 14.5 ± 2.9

Data adapted from Gantz et al., eLife, 2021.[3]

Table 2: In Vitro Electrophysiological Effects of uPSEM⁷⁹² on D1-MSNs
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Parameter Condition
PSAM⁴-GlyR
expressing
neurons

Control neurons
(non-expressing)

Firing Frequency (Hz) aCSF 0.0 ± 0.0 0.0 ± 0.0

uPSEM⁷⁹² (30 nM) 1.9 ± 0.6 0.0 ± 0.0

High Potassium 5.6 ± 0.9 4.9 ± 1.1

Reversal Potential

(mV)
PSAM⁴-GlyR current -59.3 ± 1.8 N/A

Data adapted from Gantz et al., eLife, 2021.[3]

Experimental Protocols
Protocol 1: In Vivo Validation of PSAM⁴-GlyR-mediated Inhibition using c-fos

Immunohistochemistry

Viral Vector Delivery: Stereotactically inject an AAV encoding a Cre-dependent PSAM⁴-GlyR

construct into the brain region of interest in a Cre-driver mouse line (e.g., Drd1a-Cre for D1-

MSNs). Allow sufficient time for viral expression (typically 3-4 weeks).

PSEM Administration: Administer the PSEM agonist (e.g., uPSEM⁷⁹², 0.1 mg/kg, i.p.) or

vehicle control.

Tissue Collection and Preparation: 90 minutes after injection, perfuse the animals with 4%

paraformaldehyde (PFA). Post-fix the brain overnight in 4% PFA, then transfer to a sucrose

solution for cryoprotection. Section the brain into 40 µm coronal sections using a cryostat.

Immunohistochemistry:

Permeabilize sections with 0.2% Triton X-100 in PBS.

Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS).

Incubate overnight at 4°C with primary antibodies against c-fos (e.g., rabbit anti-c-fos) and

a marker for the viral vector (e.g., anti-GFP if the vector co-expresses a fluorescent
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protein).

Wash and incubate with corresponding fluorescently labeled secondary antibodies.

Mount sections on slides and coverslip with a mounting medium containing DAPI.

Imaging and Analysis:

Acquire images using a confocal microscope.

Quantify the number of PSAM⁴-GlyR-positive neurons that are also positive for c-fos in

both the PSEM and vehicle groups.

Protocol 2: In Vitro Electrophysiological Validation of PSAM⁴-GlyR Function

Slice Preparation: Prepare acute brain slices (250-300 µm) from animals previously injected

with the PSAM⁴-GlyR AAV.

Recording Setup:

Use a submerged recording chamber continuously perfused with artificial cerebrospinal

fluid (aCSF) at physiological temperature.

Visualize PSAM⁴-GlyR-expressing neurons using fluorescence microscopy.

Whole-Cell Voltage-Clamp Recordings:

Patch onto a fluorescently labeled neuron.

To determine the reversal potential, hold the neuron at various potentials (e.g., from -80

mV to -20 mV in 10 mV steps) and apply the PSEM agonist (e.g., 30 nM uPSEM⁷⁹²).

Plot the resulting current amplitude against the holding potential to determine the reversal

potential.

Cell-Attached Recordings:

Form a loose-patch seal on a fluorescently labeled neuron to record action potential firing

without disrupting the intracellular milieu.
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Record baseline firing activity.

Bath-apply the PSEM agonist and record any changes in firing rate.

Visualizations
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Caption: Mechanism of paradoxical neuronal activation by inhibitory PSAMs.
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Unexpected Neuronal Activation Observed

Step 1: Perform Electrophysiology
(Patch-Clamp on expressing neurons)

Is the PSEM-induced
current depolarizing?

Conclusion: Paradoxical excitation due to
chloride reversal potential.

Consider alternative strategies.

Yes

Step 2: In Vivo Validation
(c-fos staining)

No

Is c-fos expression increased
in PSAM-expressing cells?

Yes

Step 3: Control for
PSEM Off-Target Effects

No

Does PSEM cause activation
in non-expressing animals?

Conclusion: PSEM has off-target effects
at the current dose. Reduce dose

or use a different PSEM.

Yes

Issue remains unexplained.
Contact further technical support.

No

Click to download full resolution via product page

Caption: Troubleshooting workflow for unexpected neuronal activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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